molecular formula C9H14N4O3 B1598381 N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide CAS No. 546145-03-3

N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Cat. No. B1598381
CAS RN: 546145-03-3
M. Wt: 226.23 g/mol
InChI Key: GFMJDGLQSBJIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (NAM-2-MDPA) is a small molecule that has recently emerged as a promising therapeutic agent for a variety of diseases. The compound was first discovered in a study conducted by the National Institutes of Health (NIH) and is currently being investigated for its potential therapeutic applications. NAM-2-MDPA has been found to possess a variety of biochemical and physiological effects, and its mechanism of action is currently being studied.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide serves as a key intermediate in the synthesis of dihydropyrimidine derivatives, which are explored for their potential medicinal properties. For instance, it has been used in the development of novel Biginelli dihydropyrimidines, which can topologically diversify the chemical space of this chemical scaffold, thereby contributing to the exploration of new structural complexities in medicinal chemistry (Gama, Souza, & Garden, 2015).

Antitumor and Antifolate Activities

  • The compound's derivatives have been evaluated for their antitumor and antifolate activities. Research indicates that modifications, such as C9-methyl substitution and conformational restriction, can significantly impact the inhibitory potency against enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of DNA. These modifications also affect the compound's antitumor activity, demonstrating the compound's relevance in the development of new cancer therapies (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Dual Inhibitory Properties

  • Further studies highlight its application in creating dual inhibitors for thymidylate synthase and DHFR. Such compounds, derived from N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, exhibit potent inhibitory activities against both human TS and DHFR, making them potential candidates for antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural and Activity Studies

  • The compound also plays a crucial role in the structure-activity relationship (SAR) studies of various chemical compounds, particularly in the histamine H4 receptor ligands' development. It aids in understanding how changes in the core pyrimidine moiety and other substitutions can influence the potency and efficacy of these ligands, contributing to the development of new therapeutic agents (Altenbach et al., 2008).

properties

IUPAC Name

N-(2-aminoethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-6-4-13(9(16)12-8(6)15)5-7(14)11-3-2-10/h4H,2-3,5,10H2,1H3,(H,11,14)(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMJDGLQSBJIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401379
Record name N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

CAS RN

546145-03-3
Record name N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.